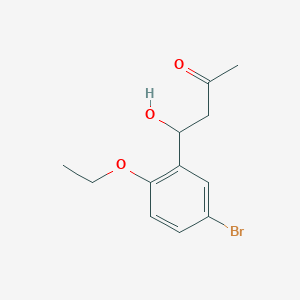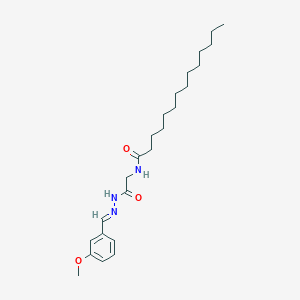
N'-(3-(Benzyloxy)benzylidene)-2-(4-chlorophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-(Benzyloxy)benzylidène)-2-(4-chlorophénoxy)acétohydrazide est un composé organique complexe qui a suscité l’intérêt dans divers domaines de la recherche scientifique. Ce composé est caractérisé par sa structure unique, qui comprend un groupe benzyloxy, une portion benzylidène et un squelette de chlorophénoxyacétohydrazide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-(3-(Benzyloxy)benzylidène)-2-(4-chlorophénoxy)acétohydrazide implique généralement un processus en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation de l’intermédiaire benzyloxybenzaldéhyde : Cette étape implique la réaction de l’alcool benzylique avec le benzaldéhyde en présence d’un catalyseur acide pour former le 3-(benzyloxy)benzaldéhyde.
Réaction de condensation : Le 3-(benzyloxy)benzaldéhyde est ensuite condensé avec l’hydrazide de l’acide 2-(4-chlorophénoxy)acétique en conditions basiques pour former le produit souhaité, la N’-(3-(Benzyloxy)benzylidène)-2-(4-chlorophénoxy)acétohydrazide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse susmentionnée pour améliorer le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs avancés, des environnements réactionnels contrôlés et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N’-(3-(Benzyloxy)benzylidène)-2-(4-chlorophénoxy)acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, modifiant potentiellement ses groupes fonctionnels.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Les conditions des réactions de substitution peuvent varier, mais peuvent inclure l’utilisation d’acides ou de bases forts, et de solvants tels que le dichlorométhane ou l’éthanol.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de benzyloxybenzaldéhyde, tandis que la réduction peut produire des dérivés de benzyloxybenzyle.
Applications de la recherche scientifique
N’-(3-(Benzyloxy)benzylidène)-2-(4-chlorophénoxy)acétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : La structure unique du composé lui permet d’interagir avec les molécules biologiques, ce qui le rend utile dans les études biochimiques.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés chimiques spécifiques.
Applications De Recherche Scientifique
N’-(3-(Benzyloxy)benzylidene)-2-(4-chlorophenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
Le mécanisme d’action de N’-(3-(Benzyloxy)benzylidène)-2-(4-chlorophénoxy)acétohydrazide implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. La structure du composé lui permet de se lier à des sites spécifiques sur ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, l’expression génétique et la régulation métabolique.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-(3-(Benzyloxy)benzylidène)-2-(4-méthylphénoxy)acétohydrazide
- N’-(3-(Benzyloxy)benzylidène)-2-(4-fluorophénoxy)acétohydrazide
- N’-(3-(Benzyloxy)benzylidène)-2-(4-bromophénoxy)acétohydrazide
Unicité
N’-(3-(Benzyloxy)benzylidène)-2-(4-chlorophénoxy)acétohydrazide est unique en raison de la présence du groupe chlorophénoxy, qui confère des propriétés chimiques et une réactivité distinctes par rapport à ses analogues.
Propriétés
Numéro CAS |
341531-01-9 |
|---|---|
Formule moléculaire |
C22H19ClN2O3 |
Poids moléculaire |
394.8 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19ClN2O3/c23-19-9-11-20(12-10-19)28-16-22(26)25-24-14-18-7-4-8-21(13-18)27-15-17-5-2-1-3-6-17/h1-14H,15-16H2,(H,25,26)/b24-14+ |
Clé InChI |
UXYJZOXEKUFVLV-ZVHZXABRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024792.png)
![methyl 4-[({[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12024793.png)
![2-Methoxyethyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024797.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12024804.png)
![Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12024805.png)

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024813.png)

![[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B12024821.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12024826.png)

![(3Z)-5-bromo-3-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12024834.png)

